molecular formula C26H28N2O2 B449221 N,N'-Dimesitylisophthalamide

N,N'-Dimesitylisophthalamide

Cat. No.: B449221
M. Wt: 400.5g/mol
InChI Key: YGKNUERNEJBCIC-UHFFFAOYSA-N
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Description

N,N'-Dimesitylisophthalamide is a substituted aromatic diamide featuring two mesityl (2,4,6-trimethylphenyl) groups attached to the amide nitrogen atoms of an isophthalamide core (benzene-1,3-dicarboxamide). This compound is characterized by its sterically bulky substituents, which significantly influence its physicochemical properties, such as solubility, crystallinity, and reactivity.

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5g/mol

IUPAC Name

1-N,3-N-bis(2,4,6-trimethylphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C26H28N2O2/c1-15-10-17(3)23(18(4)11-15)27-25(29)21-8-7-9-22(14-21)26(30)28-24-19(5)12-16(2)13-20(24)6/h7-14H,1-6H3,(H,27,29)(H,28,30)

InChI Key

YGKNUERNEJBCIC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N,N′-Dimethylphthalamide
  • Structure : Benzene-1,2-dicarboxamide with methyl groups on the amide nitrogens (C₁₀H₁₂N₂O₂; MW = 192.22 g/mol) .
  • Comparison :
    • Substituent Effects : The methyl groups in N,N′-Dimethylphthalamide are smaller and less sterically hindered than the mesityl groups in N,N'-Dimesitylisophthalamide. This results in higher solubility in polar solvents (e.g., DMF, DMSO) for the methyl derivative.
    • Applications : Used as an intermediate in polymer synthesis, similar to this compound. However, the mesityl groups in the latter may enhance thermal stability in polyamides due to increased rigidity and π-π stacking interactions.
(b) 3-Chloro-N-phenyl-phthalimide
  • Structure: Phthalimide derivative with a chlorine atom at the 3-position and a phenyl group on the imide nitrogen (C₁₄H₈ClNO₂; MW = 265.67 g/mol) .
  • Comparison: Reactivity: The imide group in 3-chloro-N-phenyl-phthalimide is more electrophilic than the amide groups in this compound, making it a better monomer for polycondensation reactions. Applications: Used to synthesize polyimides with high thermal stability, whereas this compound may form supramolecular aggregates due to its bulky substituents.
(c) Naphthalene Diimide Derivatives
  • Structure: Naphthalene-1,4,5,8-tetracarboxylic diimide with amino acid or alkylamine substituents (e.g., compounds 3b, 4, 5 in ).
  • Comparison: Spectroscopic Properties: Naphthalene diimides exhibit strong fluorescence and charge-transfer interactions, which are modulated by substituents. This compound, with its isophthalamide core, may have weaker fluorescence but enhanced solubility in non-polar solvents due to mesityl groups . DNA/RNA Interaction: Naphthalene diimides are studied for bioapplications (e.g., DNA intercalation), while this compound’s bulkier structure may limit such interactions.

Physicochemical Properties

Property This compound (Inferred) N,N′-Dimethylphthalamide 3-Chloro-N-phenyl-phthalimide Naphthalene Diimide (Compound 3b )
Molecular Weight ~450–500 g/mol 192.22 g/mol 265.67 g/mol ~600–700 g/mol
Solubility Low in polar solvents High in DMF/DMSO Moderate in chloroform High in DMSO, aqueous buffers
Thermal Stability High (due to steric hindrance) Moderate High (polyimide precursor) Moderate
Synthetic Method Amidation of isophthaloyl chloride with mesitylamine Amidation of phthaloyl chloride with methylamine Chlorination of N-phenyl-phthalimide Multi-step amidation/alkylation under inert conditions

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